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Compound of Interest

Compound Name: HMR1426

Cat. No.: B1673318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a specific, published synthesis pathway for

HMR1426 has not been identified. The following guide presents a plausible synthetic route and

purification strategy based on established principles of organic chemistry and methodologies

reported for analogous heterocyclic structures.

Introduction to HMR1426
HMR1426 is a heterocyclic compound featuring a spirocyclic junction between an oxazole and

a thiazine ring system. Its chemical structure, elucidated as

c1ccc(cc1)C2=NC3(c4ccc(cc4CC3S2)Cl)O, suggests potential for diverse biological activities,

a common trait among nitrogen and sulfur-containing heterocyclic scaffolds. This guide

provides a comprehensive, albeit theoretical, framework for its synthesis and purification to

facilitate further research and development.

Table 1: Physicochemical Properties of HMR1426
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Property Value

Molecular Formula C₁₆H₁₂ClNOS

Molecular Weight 301.79 g/mol

IUPAC Name
2-phenyl-3',4'-dihydro-2'H-spiro[oxazole-4,2'-

(1,3)-thiazin]-5-one derivative

SMILES c1ccc(cc1)C2=NC3(c4ccc(cc4CC3S2)Cl)O

Proposed Synthesis Pathway for HMR1426
The proposed synthesis of HMR1426 is a multi-step process commencing from commercially

available starting materials. The key steps involve the formation of a substituted thiourea and

its subsequent cyclization with an α-haloketone to construct the spiro[oxazole-thiazine] core.

Retrosynthetic Analysis
A plausible retrosynthetic analysis of HMR1426 suggests that the spirocyclic core can be

disconnected at the C-N and C-S bonds of the thiazine ring, leading back to a key intermediate,

an α-bromoketone, and a substituted thiourea. The α-bromoketone can be derived from a

corresponding ketone, which in turn can be synthesized from a substituted aromatic precursor.

Experimental Protocols
Step 1: Synthesis of 1-(4-chlorophenyl)ethan-1-one (Intermediate 1)

To a stirred solution of 4-chloroaniline (1.0 eq) in anhydrous dichloromethane at 0°C, add

acetic anhydride (1.1 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield N-(4-chlorophenyl)acetamide.
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To a stirred suspension of aluminum chloride (2.2 eq) in anhydrous dichloromethane, add the

N-(4-chlorophenyl)acetamide (1.0 eq) portionwise.

Heat the reaction mixture to reflux for 6 hours.

Cool the reaction to room temperature and pour it onto crushed ice with concentrated HCl.

Extract the product with dichloromethane, wash with water and brine, and dry over

anhydrous Na₂SO₄.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to afford 1-(4-chlorophenyl)ethan-1-one.

Step 2: Synthesis of 2-bromo-1-(4-chlorophenyl)ethan-1-one (Intermediate 2)

Dissolve 1-(4-chlorophenyl)ethan-1-one (1.0 eq) in glacial acetic acid.

Add bromine (1.0 eq) dropwise while stirring at room temperature.

Stir the reaction mixture for 2 hours at room temperature.

Pour the reaction mixture into ice-cold water to precipitate the product.

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-bromo-1-(4-

chlorophenyl)ethan-1-one.

Step 3: Synthesis of N-(2-mercaptopropyl)benzamide (Intermediate 3)

To a solution of 1-amino-2-propanethiol (1.0 eq) in a suitable solvent such as

dichloromethane, add benzoyl chloride (1.05 eq) and a base like triethylamine (1.1 eq) at

0°C.

Stir the reaction mixture at room temperature for 12 hours.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.
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Purify by column chromatography to yield N-(2-mercaptopropyl)benzamide.

Step 4: Synthesis of HMR1426

In a round-bottom flask, dissolve N-(2-mercaptopropyl)benzamide (Intermediate 3, 1.0 eq) in

a polar aprotic solvent like ethanol.

Add a base such as sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature.

Add 2-bromo-1-(4-chlorophenyl)ethan-1-one (Intermediate 2, 1.0 eq) to the reaction mixture.

Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature and remove the solvent

under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to get the crude product.

Purification of HMR1426
The purification of the final compound, HMR1426, is critical to remove unreacted starting

materials, byproducts, and any residual solvents. A multi-step purification protocol is proposed.

Experimental Protocol
1. Column Chromatography:

Stationary Phase: Silica gel (100-200 mesh).

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and

gradually increasing to 20%).

Procedure:

Prepare a slurry of silica gel in hexane and pack the column.
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Dissolve the crude HMR1426 in a minimal amount of dichloromethane and adsorb it onto

a small amount of silica gel.

Load the dried, adsorbed sample onto the top of the column.

Elute the column with the hexane/ethyl acetate gradient.

Collect fractions and monitor by TLC to identify those containing the pure product.

Combine the pure fractions and evaporate the solvent under reduced pressure.

2. Recrystallization:

Solvent System: A suitable solvent system would be ethanol/water or ethyl acetate/hexane.

Procedure:

Dissolve the product obtained from column chromatography in a minimum amount of the

hot solvent (e.g., ethanol).

Add the anti-solvent (e.g., water) dropwise until turbidity persists.

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate

crystal formation.

Filter the crystals and wash with a small amount of the cold solvent mixture.

Dry the purified HMR1426 crystals under vacuum.

Data Presentation
The following table summarizes hypothetical quantitative data for the proposed synthesis of

HMR1426. Actual results may vary.

Table 2: Summary of Hypothetical Yield and Purity Data
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Step Product
Starting
Material

Hypothetical
Yield (%)

Purity (by
HPLC, %)

1

1-(4-

chlorophenyl)eth

an-1-one

4-chloroaniline 75 >95

2

2-bromo-1-(4-

chlorophenyl)eth

an-1-one

1-(4-

chlorophenyl)eth

an-1-one

85 >97

3

N-(2-

mercaptopropyl)

benzamide

1-amino-2-

propanethiol
80 >98

4 HMR1426
Intermediates 2

& 3
60 >95 (crude)

Purification
Purified

HMR1426
Crude HMR1426 80 (recovery) >99

Visualizations
Proposed Synthesis Pathway of HMR1426
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Step 1

Step 2 Step 3

Step 4

4-chloroaniline

N-(4-chlorophenyl)acetamide

 Ac₂O, DCM

1-(4-chlorophenyl)ethan-1-one
(Intermediate 1)

 AlCl₃, DCM, reflux

1-(4-chlorophenyl)ethan-1-one
(Intermediate 1)

2-bromo-1-(4-chlorophenyl)ethan-1-one
(Intermediate 2)

 Br₂, AcOH

Intermediate 2 + Intermediate 3

1-amino-2-propanethiol

N-(2-mercaptopropyl)benzamide
(Intermediate 3)

 Benzoyl chloride, Et₃N, DCM

HMR1426

 NaOEt, Ethanol, reflux

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of HMR1426.
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General Experimental Workflow for Biological Screening

Synthesized & Purified HMR1426

In Vitro Assays

Cytotoxicity Assays
(e.g., MTT, LDH)

Target-Based Assays
(e.g., enzyme inhibition, receptor binding)

Phenotypic Screening
(e.g., antimicrobial, anti-proliferative)

Hit Identification & Lead Optimization

In Vivo Studies
(Animal Models)

Pharmacokinetics (ADME) Efficacy Studies Toxicology Studies

Preclinical Candidate Selection

Click to download full resolution via product page

Caption: General workflow for assessing the biological activity of a novel compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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